molecular formula C10H15N4NaO4 B6200974 sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 2694734-58-0

sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate

Cat. No.: B6200974
CAS No.: 2694734-58-0
M. Wt: 278.2
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Description

Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a complex organic compound that features a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a sodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Final Salt Formation: The sodium salt is formed by neutralizing the compound with a sodium base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the Boc-protected amine group.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while substitution can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in biochemical reactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The triazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drug candidates.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be deprotected to reveal the active amine, which can then form covalent bonds with target molecules. The triazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]butanoate: Similar structure but with a butanoate group.

Uniqueness

The uniqueness of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate lies in its specific combination of functional groups. The presence of the Boc-protected amine and the triazole ring provides a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2694734-58-0

Molecular Formula

C10H15N4NaO4

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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